2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid
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Overview
Description
2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it an interesting target for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the thienopyrimidine core.
Scientific Research Applications
2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The thienopyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of key enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidines and pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These derivatives also share structural similarities and are used in similar applications.
Uniqueness
What sets 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyphenyl and acetic acid groups provides unique opportunities for further functionalization and optimization for specific applications.
Properties
CAS No. |
1030775-24-6 |
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Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 |
Purity |
92 |
Origin of Product |
United States |
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